Ethyl 5-oct-1-ynylpyridine-3-carboxylate
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Overview
Description
Ethyl 5-oct-1-ynylpyridine-3-carboxylate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an ethyl ester group attached to a pyridine ring, which is further substituted with an oct-1-ynyl group at the 5-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-oct-1-ynylpyridine-3-carboxylate typically involves the reaction of 5-bromo-3-pyridinecarboxylic acid with oct-1-yne in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The resulting product is then esterified using ethanol and a suitable acid catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-oct-1-ynylpyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond in the oct-1-ynyl group to a double or single bond.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkenes, alkanes
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
Ethyl 5-oct-1-ynylpyridine-3-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-oct-1-ynylpyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Ethyl 5-oct-1-ynylpyridine-3-carboxylate can be compared with other pyridine derivatives, such as:
- Ethyl 5-hex-1-ynylpyridine-3-carboxylate
- Ethyl 5-dec-1-ynylpyridine-3-carboxylate
- Ethyl 5-but-1-ynylpyridine-3-carboxylate
These compounds share a similar pyridine core structure but differ in the length and nature of the alkyne substituent. The uniqueness of this compound lies in its specific alkyne chain length, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 5-oct-1-ynylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-3-5-6-7-8-9-10-14-11-15(13-17-12-14)16(18)19-4-2/h11-13H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRHJAMBKSGEOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC#CC1=CC(=CN=C1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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